CID 73209611 is a chemical compound cataloged in the PubChem database, which serves as a comprehensive resource for chemical information, including properties, biological activities, safety, and toxicity data. The molecular formula of CID 73209611 is , and its molecular weight is approximately 916.4 g/mol. This compound is notable for its unique structure and potential applications in various scientific fields.
The information regarding CID 73209611 is primarily derived from the PubChem database and associated chemical literature. PubChem provides an extensive collection of data on numerous chemical entities, including their synthesis, properties, and biological activities.
CID 73209611 can be classified as an organometallic compound due to the presence of zinc in its structure. It falls under the category of organic compounds that contain a metal atom, which often imparts unique properties and reactivity profiles.
The synthesis of CID 73209611 typically involves multi-step organic reactions. Laboratory synthesis may include methods such as:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Common reagents may include acids, bases, and solvents such as dichloromethane or ethanol.
For industrial production, scaling up laboratory methods necessitates specialized equipment and techniques to ensure safety and efficiency while handling larger quantities of reagents and products.
CID 73209611 has a complex molecular structure characterized by multiple rings and functional groups. Its structural representation includes:
InChI=1S/C60H42N4O2.Zn/c1-31-27-33(3)51(34(4)28-31)55-43-19-23-47(61-43)59(41-17-9-13-37-11-7-15-39(53(37)41)57(59)65)49-25-21-45(63-49)56(52-35(5)29-32(2)30-36(52)6)46-22-26-50(64-46)60(48-24-20-44(55)62-48)42-18-10-14-38-12-8-16-40(54(38)42)58(60)66;/h7-30H,1-6H3;/q-2;+2The compound's InChI Key is DDKHRXCKUFZBNG-UHFFFAOYSA-N, providing a unique identifier for its structure. The canonical SMILES notation is also available for computational purposes.
CID 73209611 can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. Common solvents include dichloromethane and ethanol, with controlled parameters such as temperature and pH being crucial for desired product formation.
The mechanism of action for CID 73209611 involves its interaction with specific biological targets. It may bind to enzymes or receptors within biological systems, modulating their activity. This interaction can lead to various biological effects depending on the context of use.
CID 73209611 exhibits distinct physical properties due to its complex structure:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in various applications.
CID 73209611 has diverse applications in scientific research:
Its unique structure allows it to be valuable in scenarios where other compounds may not be effective.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: